(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-3-1-2-12(8-13)10-22-14-6-4-11(5-7-14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGUDPFFWIPJFG-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione, identified by CAS number 157375-63-8, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antibacterial applications. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₂ClNO₃S
- Molecular Weight : 345.80 g/mol
- Structural Characteristics : The compound features a thiazolidine ring with a methoxy and chlorophenyl substituent, which may influence its biological activity.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of thiazolidine derivatives, including the compound .
- Mechanism of Action : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity. For instance, research indicates that derivatives of thiazolidine-2,4-dione can inhibit DNA gyrase, an essential enzyme for bacterial replication .
-
Efficacy Against Bacterial Strains :
- The compound has shown significant antibacterial activity against various strains, including Bacillus subtilis and Staphylococcus aureus. In comparative studies, it exhibited more potent effects than standard antibiotics like cefuroxime .
- The presence of chlorine and methoxy groups enhances its activity against Gram-positive bacteria while demonstrating moderate efficacy against Gram-negative strains .
Anti-Biofilm Activity
Recent investigations have highlighted the compound's ability to disrupt biofilm formation in bacteria:
- Compounds with similar thiazolidine structures have been noted for their effectiveness in preventing biofilm formation by inhibiting sortase A, an enzyme critical for bacterial virulence . This suggests that this compound may also exhibit anti-biofilm properties.
Study 1: Synthesis and Evaluation
A study focused on synthesizing new thiazolidine derivatives evaluated their antibacterial activity through various assays:
- The synthesized compounds were tested against multiple bacterial strains.
- Results indicated that specific substitutions on the phenyl ring significantly influenced antibacterial potency. For instance, compounds with unsubstituted phenyl rings showed superior activity compared to those with additional halogen substitutions .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how structural modifications impact biological activity:
- The introduction of methoxy groups was found to enhance antibacterial effects significantly.
- Conversely, certain isomers exhibited negligible activity, emphasizing the importance of specific structural configurations in determining efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
The biological and physicochemical properties of TZDs are highly sensitive to substituent modifications. Below is a comparison of the target compound with structurally related analogs:
Key Observations :
- Chlorine Position : The 3-chlorophenyl group in the target compound provides a balance between lipophilicity and steric effects. In contrast, the 2,4-dichloro analog may exhibit stronger receptor affinity but poorer solubility.
- Pioglitazone Comparison : Unlike the target compound, Pioglitazone’s pyridinyl-ethoxy chain enhances water solubility and oral bioavailability, critical for clinical use .
Functional Group Additions
- Amino-Methyl Substitution: The analog (5E)-5-(4-chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-TZD incorporates an iodophenylaminomethyl group. This modification introduces hydrogen-bonding capability, which may improve target selectivity or potency.
Docking Studies and PPAR-γ Affinity
Thiazolidinediones exert effects via PPAR-γ activation. Docking scores (Table 1) highlight how substituents influence receptor interactions:
| Compound | Substituent | Docking Score | Reference |
|---|---|---|---|
| Target compound | 4-[(3-Chlorophenyl)methoxy] | -5.1 (estimated) | |
| SMI-IV-4 | 3-Amino-4-hydroxyphenyl | -5.1 | |
| Pioglitazone | Ethylpyridinyl-ethoxy | -6.2 (literature) |
The target compound’s docking score is comparable to SMI-IV-4, which has an amino-hydroxy substituent, but lower than Pioglitazone, suggesting room for optimization.
Stability and Formulation
Crystalline forms of TZDs, such as the hydrate described in , demonstrate enhanced stability compared to amorphous forms. The target compound’s stability under physiological conditions remains unstudied, but chlorinated analogs may exhibit longer half-lives due to resistance to CYP450-mediated metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
